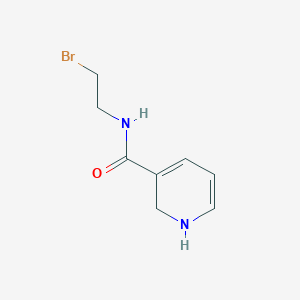
2-propyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propyl-2,3-dihydro-1H-indene is an organic compound belonging to the class of indanes. Indanes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of a propyl group attached to the second carbon of the cyclopentane ring. It is a colorless liquid with a distinct chemical structure that makes it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon produces the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of indene. This process is carried out under controlled conditions using a catalyst such as palladium on carbon. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of indene to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-propyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-propyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-propyl-2,3-dihydro-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-indene: Lacks the propyl group, making it less hydrophobic.
1-methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of a propyl group, affecting its reactivity and physical properties.
2-methyl-2,3-dihydro-1H-indene: Similar structure but with a methyl group, leading to different chemical behavior.
Uniqueness
2-propyl-2,3-dihydro-1H-indene is unique due to the presence of the propyl group, which enhances its hydrophobicity and influences its reactivity. This structural feature makes it distinct from other indane derivatives and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
64624-93-7 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2-propyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-7,10H,2,5,8-9H2,1H3 |
InChI-Schlüssel |
XEPQYXJWUNNVME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


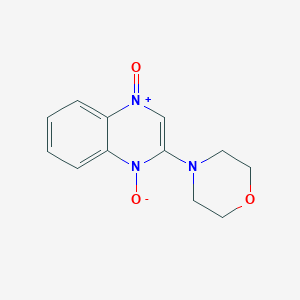
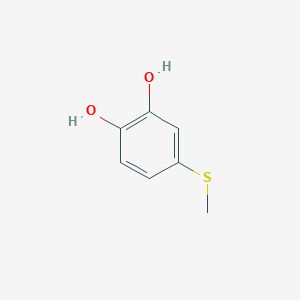
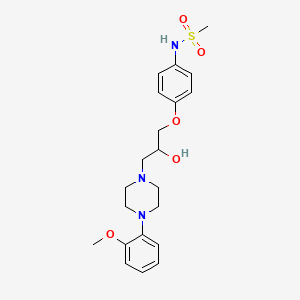

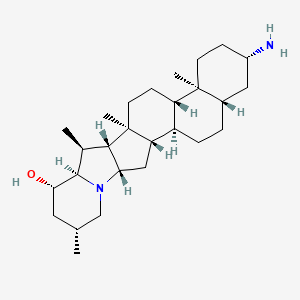

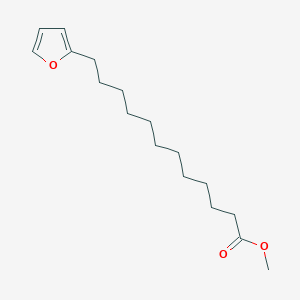

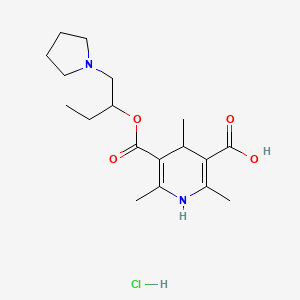

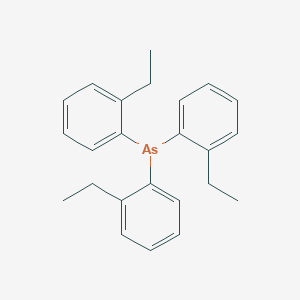
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
